アセタルソル

概要

説明

アセタルソルは、1921年にパスツール研究所のエメ・フルノーによって最初に発見され、抗感染薬として使用されてきました . アセタルソルは、梅毒、アメーバ症、ヤウ病、トリパノソーマ症、マラリアなどのさまざまな疾患の治療に使用されてきました .

製法

合成経路と反応条件

アセタルソルの合成は、4-ヒドロキシアニリンと無水酢酸を反応させてN-アセチル-4-ヒドロキシアニリンを生成することから始まります。 この中間体はその後、ヒ酸と反応してアセタルソルを生成します . 反応条件には、通常、反応を促進するために、制御された温度と溶媒の使用が含まれます。

工業的製造方法

アセタルソルの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、化合物の効率的な生産を保証するために、工業用グレードの試薬と機器の使用が含まれます。 反応条件は、副生成物の生成を最小限に抑えながら、収量と純度を最大化するように最適化されています。

科学的研究の応用

作用機序

アセタルソルの正確な作用機序は、完全に解明されていません。 アセタルソルは、感染性微生物に存在するタンパク質含有スルヒドリル基に結合し、致死的なヒ素-硫黄結合(As-S)を形成すると考えられています。 この結合は、タンパク質の機能を阻害し、最終的に微生物の死につながります .

生化学分析

Biochemical Properties

The biochemical properties of Acetarsol are largely due to its ability to bind to protein-containing sulfhydryl groups located in parasites . This interaction forms lethal As-S bonds, which then kills the parasite .

Cellular Effects

Acetarsol has been used for the treatment of diseases such as syphilis, amoebiasis, yaws, trypanosomiasis, and malaria . It has also been used for the treatment of Trichomonas Vaginalis and Candida Albicans .

Molecular Mechanism

It is thought to bind to protein-containing sulfhydryl groups located in the infective microorganism and form a lethal As-S bond . The formation of this bond impairs the protein’s function and eventually kills the microorganism .

Temporal Effects in Laboratory Settings

Some reports indicate a remission of arsenic, which can be physiologically dangerous .

Metabolic Pathways

It is known that the arsenic found in Acetarsol is excreted mainly in urine .

Subcellular Localization

Given its biochemical properties, it is likely that Acetarsol localizes to areas of the cell where it can interact with protein-containing sulfhydryl groups .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of acetarsol involves the reaction of 4-hydroxyaniline with acetic anhydride to form N-acetyl-4-hydroxyaniline. This intermediate is then reacted with arsenic acid to yield acetarsol . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of acetarsol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

化学反応の分析

反応の種類

アセタルソルは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、ヒ素原子の存在と芳香環に結合した官能基の影響を受けます。

一般的な試薬と条件

酸化: アセタルソルは、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸性または塩基性条件下で酸化することができます。

還元: アセタルソルの還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して達成することができます。

置換: アセタルソルを含む置換反応は、通常、芳香環で起こり、求電子試薬または求核試薬によって促進することができます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アセタルソルの酸化は、ヒ素を含む酸化物の生成につながる可能性がありますが、還元は、ヒ素を含む水素化物を生成する可能性があります。

科学研究への応用

アセタルソルは、さまざまな分野における応用について、広く研究されてきました。

化学: アセタルソルは、有機合成における試薬として、および他のヒ素含有化合物の合成のための前駆体として使用されます.

生物学: 生物学的研究において、アセタルソルは、ヒ素が細胞プロセスに与える影響を研究し、ヒ素の毒性のメカニズムを調査するために使用されます.

類似化合物との比較

類似化合物

アルスチノール: 同様の治療目的で使用される別のヒ素化合物。

メラルソプロール: トリパノソーマ症の治療に使用されるヒ素含有薬。

三酸化ヒ素: 急性前骨髄球性白血病の治療に使用されます。

アセタルソルの独自性

アセタルソルは、タンパク質中のスルヒドリル基に効果的に結合することを可能にする特定の分子構造のためにユニークです。 この特性は、特定の種類の感染症に対して特に効果的です。 さらに、経口および坐剤の両方の形で使用できるため、適用範囲が広く、用途が広い .

特性

IUPAC Name |

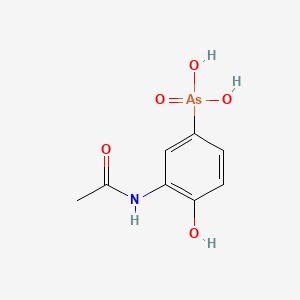

(3-acetamido-4-hydroxyphenyl)arsonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10AsNO5/c1-5(11)10-7-4-6(9(13,14)15)2-3-8(7)12/h2-4,12H,1H3,(H,10,11)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFJOVXVLFUVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[As](=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10AsNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55588-51-7 (unspecified hydrochloride salt), 5892-48-8 (mono-hydrochloride salt), 64046-96-4 (calcium salt), 64046-96-4 (unspecified calcium salt) | |

| Record name | Acetarsone [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045847 | |

| Record name | Acetarsol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble | |

| Record name | SID8139955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Acetarsol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The mechanism of action of acetarsol is not well known but it is thought to bind to protein-containing sulfhydryl groups located in the infective microorganism and to form a lethal As-S bond. The formation of this bond impairs the protein to function and it eventually kills the microorganism. | |

| Record name | Acetarsol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

97-44-9 | |

| Record name | N-Acetyl-4-hydroxy-m-arsanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetarsone [INN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetarsol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acetarsol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetarsol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetarsol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetarsol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetarsol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETARSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/806529YU1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

225-227 ºC | |

| Record name | Acetarsol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of acetarsol?

A1: While the precise mechanism of action of acetarsol remains unclear, it is believed to function similarly to other arsenical compounds. This likely involves binding to thiol groups in vital enzymes and proteins within susceptible organisms like protozoa, disrupting their metabolic processes and leading to cell death.

Q2: What is the molecular formula and weight of acetarsol?

A2: Acetarsol has a molecular formula of C8H10AsNO5 and a molecular weight of 275.09 g/mol.

Q3: What were the historical uses of acetarsol in clinical practice?

A3: Before the widespread adoption of metronidazole, acetarsol was utilized as a standard treatment for [Trichomonas vaginalis infections] []. It was also explored as a treatment for [amebiasis] [] and [syphilis] [].

Q4: What challenges are associated with studying acetarsol's efficacy in treating Trichomonas vaginalis infections today?

A4: Researching acetarsol for this indication is challenging due to the widespread use and effectiveness of metronidazole. Finding patients with metronidazole-resistant infections for clinical trials is difficult, making it challenging to draw definitive conclusions about acetarsol's efficacy in this context.

Q5: What are the known safety concerns associated with acetarsol?

A5: Acetarsol is an organic arsenical compound, and as such, carries a risk of arsenic toxicity. Reported side effects include [dermatitis, gastrointestinal disturbances, and potentially serious systemic reactions] [, , , ]. Its use during pregnancy is also a concern due to the potential for [congenital anomalies] [].

Q6: Has acetarsol been linked to any specific toxicities?

A6: Yes, cases of [hepatitis] [] and [encephalitis] [] following acetarsol administration have been reported. Additionally, one case study described a patient developing [aplastic anemia] [] after prolonged treatment. These cases highlight the potential for serious, albeit rare, adverse events.

Q7: What are the common formulations of acetarsol used in research and clinical settings?

A7: Acetarsol has been primarily administered as [suppositories] [, ] for treating proctitis and as [vaginal pessaries] [, , , , ] for vaginal infections.

Q8: Given the potential toxicity of acetarsol, what are the alternative treatments available for conditions like proctitis and trichomoniasis?

A8: Safer and more effective alternatives have largely replaced acetarsol. For proctitis, these include 5-aminosalicylates, corticosteroids (like budesonide and beclomethasone), and emerging therapies such as tacrolimus []. For trichomoniasis, metronidazole and tinidazole remain the mainstay of treatment [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。